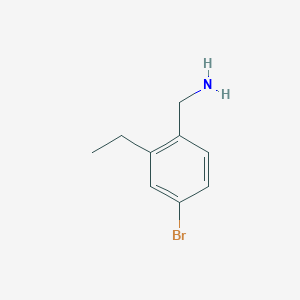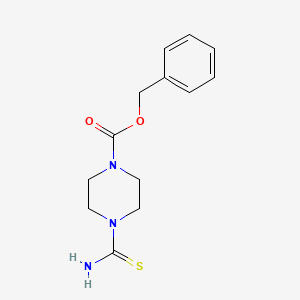
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE
描述
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE is an organic compound with the molecular formula C8H7ClF3NO It is a derivative of benzenamine, featuring a chloro group, a methoxy group, and a trifluoromethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE typically involves multiple steps, starting from readily available precursors. One common method is the radical trifluoromethylation of carbon-centered intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.
化学反应分析
Types of Reactions
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while substitution of the chloro group can produce various substituted benzenamines.
科学研究应用
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE has several scientific research applications:
作用机制
The mechanism of action of 4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
相似化合物的比较
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the chloro and methoxy groups.
2-Chloro-5-(trifluoromethyl)benzenamine: Similar structure but lacks the methoxy group.
Uniqueness
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE is unique due to the presence of all three functional groups (chloro, methoxy, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
属性
分子式 |
C8H7ClF3NO |
|---|---|
分子量 |
225.59 g/mol |
IUPAC 名称 |
4-chloro-2-methoxy-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3H,13H2,1H3 |
InChI 键 |
BILJMVTZCRRVSV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)Cl)C(F)(F)F)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
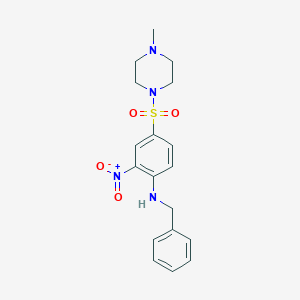

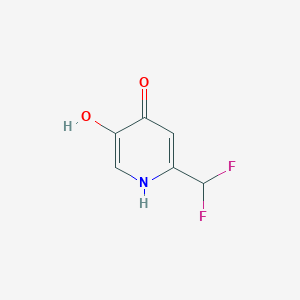
![[3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid](/img/structure/B8752275.png)

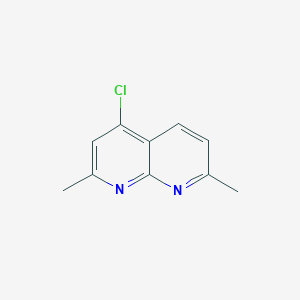
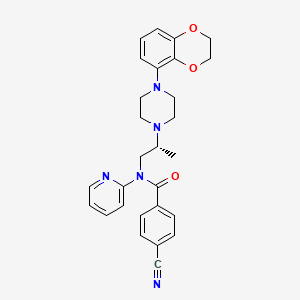
![Methyl [4-(aminomethyl)phenoxy]acetate](/img/structure/B8752309.png)


![7-Chloro-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B8752324.png)

